molecular formula C9H7ClN2O2 B1614198 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-12-4

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1614198
CAS No.: 1000340-12-4
M. Wt: 210.62 g/mol
InChI Key: ZDYGNJMDCHFPMB-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and conditions, such as the use of sodium borohydride (NaBH4) in ethanol (EtOH) under reflux, followed by treatment with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixture at 40°C, have been reported .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it prevents their activation and subsequent signaling pathways, which are crucial in processes like cell proliferation and migration. This inhibition can lead to reduced tumor growth and metastasis in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYGNJMDCHFPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646860
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-12-4
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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